molecular formula C10H7ClO5S2 B2851580 5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid CAS No. 1223887-65-7

5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid

Cat. No.: B2851580
CAS No.: 1223887-65-7
M. Wt: 306.73
InChI Key: SKBFDTKAQPCZHP-UHFFFAOYSA-N
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Description

5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorothiophene moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid typically involves multiple steps, starting with the preparation of the core furan-2-carboxylic acid. One common synthetic route includes the following steps:

  • Furan-2-carboxylic acid: is first activated using reagents such as thionyl chloride to form the corresponding acid chloride.

  • The activated furan-2-carboxylic acid is then reacted with 5-chlorothiophen-2-ylsulfonyl chloride under controlled conditions to introduce the sulfonyl group.

  • The resulting intermediate undergoes further purification and characterization to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid: can undergo various chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : The compound can be reduced to form corresponding alcohols or amines.

  • Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Esters, amides, and carboxylic acids.

  • Reduction: : Alcohols, amines, and hydrocarbons.

  • Substitution: : Sulfonamides, sulfonates, and other substituted derivatives.

Scientific Research Applications

5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid: has shown potential in various scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid: can be compared with other similar compounds, such as:

  • 5-Chlorothiophene-2-carboxylic acid: : Lacks the sulfonyl group.

  • Furan-2-carboxylic acid: : Lacks the chlorothiophene and sulfonyl groups.

  • Sulfonyl-containing furan derivatives: : May have different substituents on the furan ring or different positions of the sulfonyl group.

The uniqueness of This compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a furan ring substituted with a carboxylic acid group and a sulfonyl moiety linked to a chlorothiophene. This unique arrangement is thought to contribute to its biological properties.

Antimicrobial Activity

Research indicates that furan-2-carboxylic acids, including derivatives similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that furan derivatives effectively inhibited the swarming and swimming of various environmental bacteria, such as Escherichia coli, at low concentrations (1.8 and 2.3 µg L1^{-1}) . This suggests that the compound may interfere with bacterial motility and biofilm formation, which are critical for pathogenicity.

Anticancer Potential

The anticancer activity of compounds containing furan and sulfonyl groups has been explored in several studies. For instance, certain bis-sulfonyl inhibitors have shown promise in inhibiting lysyl oxidase (LOX), an enzyme implicated in cancer metastasis . The structural characteristics of this compound may enhance its potency as an LOX inhibitor due to potential interactions with the enzyme's active site.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that:

  • Inhibition of Enzymatic Activity : The sulfonyl group may facilitate the formation of enzyme-inhibitor complexes, thereby inhibiting critical enzymes involved in bacterial growth or cancer cell proliferation.
  • Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways related to motility and growth, as evidenced by its impact on bacterial swarming behavior.

Case Studies

StudyFindings
PLOS ONE (2012)Demonstrated inhibition of bacterial swarming by furan derivatives at low concentrations .
PMC Article (2019)Investigated the role of LOX inhibitors in cancer metastasis; compounds similar to this compound showed significant anti-metastatic effects .
Patent Analysis (2021)Identified potential applications as quorum sensing inhibitors, which could enhance antimicrobial efficacy .

Properties

IUPAC Name

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO5S2/c11-8-3-4-9(17-8)18(14,15)5-6-1-2-7(16-6)10(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBFDTKAQPCZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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